molecular formula C23H30N4O4S B2453544 Methyl 4-(2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamido)benzoate CAS No. 899749-63-4

Methyl 4-(2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamido)benzoate

Cat. No.: B2453544
CAS No.: 899749-63-4
M. Wt: 458.58
InChI Key: XFKQLTPLEYTZDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C23H30N4O4S and its molecular weight is 458.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-[[2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O4S/c1-26(2)13-6-14-27-19-8-5-4-7-18(19)21(25-23(27)30)32-15-20(28)24-17-11-9-16(10-12-17)22(29)31-3/h9-12H,4-8,13-15H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKQLTPLEYTZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamido)benzoate (CAS Number: 899749-63-4) is a synthetic compound with potential therapeutic applications. This article reviews its biological activity based on available research findings and case studies.

PropertyValue
Molecular FormulaC23H30N4O4S
Molecular Weight458.6 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

The compound exhibits biological activity primarily through its interaction with various cellular pathways. Research indicates that it may influence cell migration and proliferation by modulating the epidermal growth factor receptor (EGFR)-MAP kinase signaling pathway. This pathway is crucial for cellular responses to growth factors and is often implicated in cancer progression.

Cell Migration Assays

In vitro studies have demonstrated that this compound can significantly inhibit cell migration. For instance:

  • COS-1 Cells : The compound was tested at a concentration of 50 μM in a two-dimensional migration assay. Results showed a marked reduction in migration compared to control groups, indicating its potential as an anti-metastatic agent .
  • HT1080 Fibrosarcoma Cells : Similar assays revealed that treatment with the compound inhibited both angiogenesis and invasion in vivo using a chick chorioallantoic membrane (CAM) model. The compound reduced neovascularization significantly when compared to untreated controls .

Cytotoxicity and Viability

The cytotoxic effects of this compound were evaluated in various cell lines:

  • COS-1 Cells : At concentrations up to 100 μM, the compound did not induce significant cell death. A minor reduction in cell viability (approximately 8%) was noted at 50 μM but was not statistically significant .

Potential Therapeutic Applications

The compound's ability to modulate EGFR signaling pathways positions it as a candidate for further development in targeted cancer therapies. Its structural similarity to known anti-cancer agents suggests it may exhibit similar pharmacological properties.

Q & A

Q. How can researchers design an efficient synthetic route for this compound?

A robust synthesis requires precise control of reaction parameters such as temperature (e.g., reflux conditions), pH (neutral to mildly acidic), and reaction time (typically 4–12 hours) to optimize yield and purity. Key steps include coupling the thiol-containing quinazolinone intermediate with methyl 4-(2-chloroacetamido)benzoate via nucleophilic substitution. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensures high purity. Analytical validation using 1H^1H-NMR, 13C^{13}C-NMR, and HPLC (≥98% purity) is critical .

Q. What analytical techniques are essential for characterizing this compound?

Structural confirmation relies on 1H^1H-NMR (to verify aromatic protons, dimethylamino groups, and amide linkages) and 13C^{13}C-NMR (to identify carbonyl carbons and heterocyclic carbons). Mass spectrometry (ESI+) confirms molecular weight, while HPLC monitors purity. Differential Scanning Calorimetry (DSC) or melting point analysis provides physical property validation. Comparative spectral databases (e.g., PubChem) aid in cross-verification .

Q. How should researchers handle this compound safely in the lab?

The compound’s acute toxicity (Category 4 for oral, dermal, and inhalation routes) mandates PPE (gloves, lab coat, goggles) and use within a fume hood. Storage should be in airtight containers at –20°C to prevent degradation. Spills require neutralization with 10% sodium bicarbonate followed by ethanol wash. Emergency protocols include immediate rinsing (15 minutes for skin/eye exposure) and medical consultation .

Q. What in vitro assays are suitable for initial biological activity screening?

Begin with enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates. Cell-based assays (e.g., MTT for cytotoxicity) in cancer lines (HeLa, MCF-7) can evaluate antiproliferative effects. Dose-response curves (0.1–100 µM) and IC50_{50} calculations provide preliminary efficacy data. Include positive controls (e.g., doxorubicin) and validate results with triplicate replicates .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

Molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., HDACs or kinases) identifies key binding interactions (e.g., hydrogen bonds with the quinazolinone core or thioacetamido linker). QSAR models prioritize substituents at the dimethylamino group or benzoate ester for enhanced potency. MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data?

Conflicting SAR may arise from off-target effects or assay variability. Orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) clarify mechanisms. Isotopic labeling (14C^{14}C-benzoate moiety) tracks metabolic stability. Fragment-based drug design (e.g., replacing the thioether with sulfonamide) isolates contributions of specific functional groups .

Q. How can AI enhance experimental design for derivatives of this compound?

AI-driven platforms (e.g., COMSOL-integrated systems) automate reaction condition optimization (solvent selection, catalyst screening) via Bayesian algorithms. Generative adversarial networks (GANs) propose novel analogs with improved ADMET profiles. Real-time HPLC-MS feedback loops adjust synthetic parameters dynamically, reducing trial-and-error iterations .

Q. What advanced techniques validate the compound’s mechanism of action (MOA)?

CRISPR-Cas9 knockout models confirm target engagement (e.g., gene-edited cell lines lacking HDAC6). Phosphoproteomics (LC-MS/MS) maps signaling pathway modulation. In vivo PET imaging (18F^{18}F-labeled analogs) tracks biodistribution and target occupancy. Knockdown/rescue experiments (siRNA + compound treatment) establish causality .

Q. How can researchers address batch-to-batch variability in synthesis?

Implement process analytical technology (PAT) for real-time monitoring (e.g., in situ FTIR for reaction progress). Design of experiments (DoE) identifies critical parameters (e.g., stirring rate, solvent purity). Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines correlate impurities (HPLC-UV) with storage conditions .

Q. What interdisciplinary approaches enhance translational potential?

Collaborate with chemical engineers for continuous-flow synthesis to scale production. Partner with pharmacologists for PK/PD modeling (e.g., compartmental analysis in rodent models). Integrate cheminformatics (ChEMBL, PubChem) to benchmark against clinical candidates. Patent landscapes (e.g., Espacenet) guide IP strategy for novel derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.